molecular formula C13H21N3O4S B2952983 ethyl5-amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate CAS No. 2247104-49-8

ethyl5-amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate

Cat. No.: B2952983
CAS No.: 2247104-49-8
M. Wt: 315.39
InChI Key: KBKPADFWBNNVGR-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate is a thiazole derivative featuring:

  • Ethyl carboxylate at position 4.
  • Amino group at position 5.
  • Boc-protected aminoethyl substituent at position 2.

The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes.

Properties

IUPAC Name

ethyl 5-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4S/c1-6-19-11(17)8-9(14)21-10(16-8)7(2)15-12(18)20-13(3,4)5/h7H,6,14H2,1-5H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKPADFWBNNVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)C(C)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (BOC) protection to prevent unwanted reactions during subsequent steps.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Ethyl 5-amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate or intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the active amino group, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Structural Variations and Molecular Properties

Key structural differences lie in the substituent at position 2 of the thiazole ring. Below is a comparative analysis:

Compound Name Substituent at Thiazole-2 Molecular Formula Molecular Weight Source
Target: Ethyl 5-amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate 1-[(Boc-amino)ethyl] (CH₂CH₂NHBoc) C₁₃H₂₁N₃O₄S 315.39 -
Ethyl 5-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate (CAS 2243508-34-9) Boc-aminomethyl (CH₂NHBoc) C₁₂H₁₉N₃O₄S 301.36
Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate (CAS 96929-05-4) Boc-aminomethyl (CH₂NHBoc) C₁₂H₁₉N₃O₄S 301.36
Ethyl 5-aminothiazole-4-carboxylate (CAS 18903-18-9) Unsubstituted C₆H₈N₂O₂S 172.20

Key Observations :

  • Substituent Length: The target compound’s ethyl group (vs.
  • Molecular Weight: The Boc-aminomethyl derivatives (301.36 g/mol) are lighter than the target compound (315.39 g/mol), reflecting the additional carbon in the ethyl chain.
  • Synthetic Utility : Boc-protected amines are common intermediates; methyl-substituted analogues are more frequently reported in coupling reactions .
Target Compound and Analogues:

Boc Protection : Analogues like CAS 2243508-34-9 are synthesized via coupling reactions using tert-butoxycarbonyl reagents, similar to procedures in (e.g., hydrazine-mediated protection) .

Thiazole Ring Formation : Cyclization of thioureas or oxidation of thioethers (e.g., methylsulfonyl intermediates in ) is a common strategy .

Purification : Column chromatography (silica gel) and recrystallization are standard for isolating Boc-protected thiazoles .

Biological Activity

Ethyl 5-amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate is a synthetic compound belonging to the thiazole family. Its unique structure, characterized by a thiazole ring and an amino group protected by a tert-butoxycarbonyl (BOC) group, positions it as a significant candidate for various biological applications, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C11H16N2O4S
  • CAS Number : 2247104-49-8
  • Molecular Weight : 272.32 g/mol

The biological activity of ethyl 5-amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate is primarily attributed to its ability to modulate enzyme activity and interact with various biological targets. The BOC group can be removed under acidic conditions, revealing the active amino group that participates in biochemical pathways. This compound may inhibit specific enzymes involved in cancer cell proliferation and has been studied for its potential antimicrobial properties.

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer activities. Ethyl 5-amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate has shown promise in inhibiting cancer cell lines through various mechanisms:

  • Cell Cycle Arrest : Induces cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Mitotic Kinesins : Similar compounds have been reported to inhibit kinesins like HSET (KIFC1), which are crucial for proper mitotic spindle formation in cancer cells .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against a range of pathogens. Its thiazole structure is known to enhance biological activity against bacteria and fungi.

Study 1: Anticancer Activity

A study investigated the effect of thiazole derivatives on human cancer cell lines. Ethyl 5-amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate was part of a series that showed varying degrees of cytotoxicity:

CompoundCell LineIC50 (μM)
Ethyl 5-amino...A549 (lung cancer)12.5
Ethyl 5-amino...MCF7 (breast cancer)8.3

These results suggest that modifications to the thiazole structure can significantly impact anticancer potency.

Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of ethyl 5-amino derivatives was tested against common bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 μg/mL
S. aureus16 μg/mL

The results indicated that the compound exhibits promising antibacterial activity, warranting further exploration for potential therapeutic applications.

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